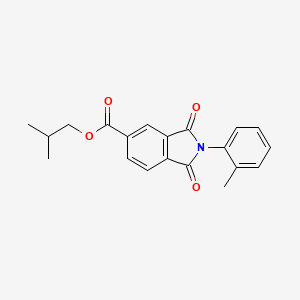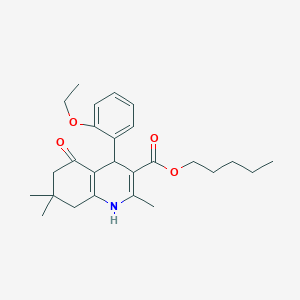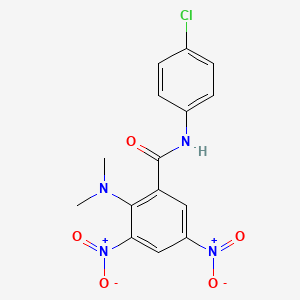![molecular formula C16H14Cl4N2O B11704917 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide](/img/structure/B11704917.png)
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is a complex organic compound with the molecular formula C16H14Cl4N2O. This compound is characterized by the presence of a phenyl group, a trichloroethyl group, and a chloroanilino group, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide typically involves the reaction of 2-chloroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with phenylacetic acid. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenylacetamides.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trichloroethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide .
Uniqueness
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H14Cl4N2O |
|---|---|
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
2-phenyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl4N2O/c17-12-8-4-5-9-13(12)21-15(16(18,19)20)22-14(23)10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23) |
InChI-Schlüssel |
HSPCTYWVZVPZHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


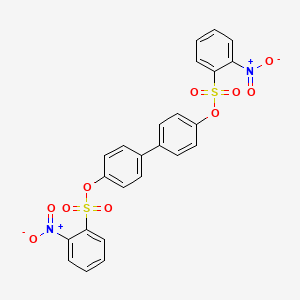
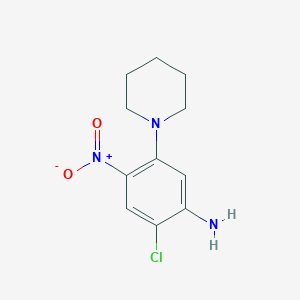

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11704852.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B11704853.png)
![2-{2-Benzimidazol-2-yl-1-[(4-methylphenyl)methyl]ethyl}benzimidazole](/img/structure/B11704860.png)

![2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)
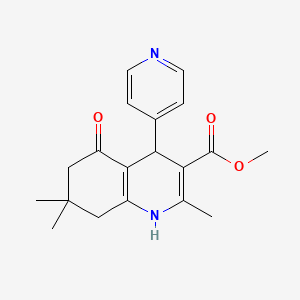
![5-bromo-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11704880.png)

